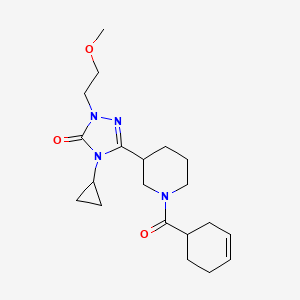

3-(1-(cyclohex-3-enecarbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound is a heterocyclic triazolone derivative featuring a complex molecular architecture. Its core structure includes a 1,2,4-triazol-5-one ring system substituted with a cyclohex-3-enecarbonyl group, a cyclopropyl moiety, and a 2-methoxyethyl chain. The 2-methoxyethyl substituent may improve solubility, a critical factor in pharmacokinetics. Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name |

5-[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-27-13-12-23-20(26)24(17-9-10-17)18(21-23)16-8-5-11-22(14-16)19(25)15-6-3-2-4-7-15/h2-3,15-17H,4-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKSFKBXURTART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CCC=CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Triazole Ring : The presence of the triazole ring suggests potential antifungal and antimicrobial activities.

- Piperidine Moiety : This structure is often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

- Cyclopropyl Group : Known for enhancing the biological activity of compounds, it may contribute to the compound's overall efficacy.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, potentially making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human tumor cell lines. Initial findings indicate selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

The proposed mechanism of action involves interference with cellular processes critical for pathogen survival and proliferation. For instance:

- Inhibition of Enzyme Activity : The triazole moiety may inhibit key enzymes involved in nucleic acid synthesis.

- Disruption of Membrane Integrity : The hydrophobic regions of the molecule could interact with microbial membranes, leading to increased permeability and cell death.

Case Studies

-

Study on Antimicrobial Efficacy

- A study conducted on various derivatives of triazole compounds demonstrated that modifications could significantly enhance antibacterial activity against resistant strains of Staphylococcus aureus.

- The compound was tested alongside standard antibiotics, showing synergistic effects that could lower required dosages.

-

Cytotoxicity Assessment

- In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values comparable to leading chemotherapeutics.

- Further analysis indicated that the compound induced apoptosis through caspase activation pathways.

Summary of Research Findings

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been assessed for its efficacy against various bacterial strains. For instance, a study focusing on similar triazole compounds demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Triazole derivatives have shown promise in cancer therapy due to their ability to interfere with cellular processes. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival. The specific compound may exhibit similar characteristics, warranting further investigation into its anticancer mechanisms and efficacy .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for certain enzymes involved in disease pathways. For example, triazole derivatives have been reported to inhibit diacylglycerol acyltransferase, which plays a role in lipid metabolism and could be a target for obesity and diabetes treatments . The specific interactions of this compound with target enzymes remain to be elucidated through detailed biochemical studies.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Such studies are crucial for understanding how modifications in the chemical structure can enhance or diminish biological activity. Initial docking results indicate favorable interactions with key proteins involved in disease processes, suggesting a pathway for optimizing the compound's therapeutic potential .

Agrochemical Applications

Triazoles are also recognized for their applications in agriculture as fungicides. The structural characteristics of the compound suggest it may possess fungicidal properties that could be harnessed to protect crops from fungal pathogens. Research into the fungicidal activity of related triazole compounds has shown effectiveness against various plant pathogens, indicating that this compound may similarly contribute to agricultural productivity .

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives similar to the compound revealed significant antimicrobial activity against multiple pathogens. The findings highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with triazole derivatives indicated a dose-dependent response leading to increased cell death. This suggests that the compound could be further developed as a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three classes of analogs: triazolone derivatives , piperidine-containing heterocycles , and cyclopropyl-substituted bioactive molecules . Key differences in substituents, physicochemical properties, and bioactivity are summarized below.

Table 1: Structural and Functional Comparison

Key Insights:

Cyclopropyl substituents are rare in triazolones but may reduce metabolic degradation by cytochrome P450 enzymes, a feature observed in cyclopropane-containing drugs like efavirenz. The 2-methoxyethyl chain balances hydrophilicity, contrasting with purely hydrophobic alkyl chains in generic triazolones.

Its cyclohexene and cyclopropyl groups may confer unique binding to fungal lanosterol demethylase . In contrast, coumarin-pyrazole hybrids () prioritize DNA-targeted mechanisms, suggesting divergent therapeutic applications.

Synthetic Challenges :

- The fusion of piperidine and triazolone requires precise stereochemical control, often achieved via NaBH₄-mediated reductions (as in ) or Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.